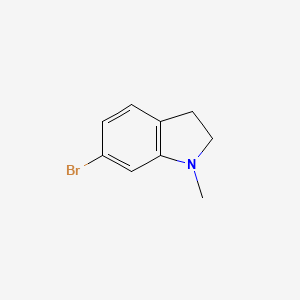

6-Bromo-1-methylindoline

Beschreibung

6-Bromo-1-methylindoline is a bicyclic organic compound comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The bromine atom is positioned at the 6th carbon of the benzene ring, while a methyl group substitutes the 1st nitrogen atom. The molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name |

6-bromo-1-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJIMNJESWOULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-1-methylindolin beinhaltet typischerweise die Bromierung von 1-Methylindolin. Ein übliches Verfahren ist die elektrophile aromatische Substitutionsreaktion, bei der 1-Methylindolin mit einem Bromierungsmittel wie Brom (Br2) oder N-Bromsuccinimid (NBS) in Gegenwart eines Lösungsmittels wie Essigsäure oder Dichlormethan behandelt wird. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung in der 6. Position zu gewährleisten .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für 6-Brom-1-methylindolin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und die Sicherstellung eines ordnungsgemäßen Umgangs und der Entsorgung von Bromierungsmitteln, um die industriellen Sicherheits- und Umweltstandards zu erfüllen.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Brom-1-methylindolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu 6-Brom-1-methylindolin-2,3-dion oxidiert werden.

Reduktion: Reduktionsreaktionen können es mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) wieder zu 1-Methylindolin zurückführen.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).

Wichtigste gebildete Produkte

Oxidation: 6-Brom-1-methylindolin-2,3-dion.

Reduktion: 1-Methylindolin.

Substitution: Verschiedene substituierte Indolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Research indicates that 6-Bromo-1-methylindoline exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has been shown to inhibit biofilm formation, making it a potential candidate for treating infections caused by biofilm-forming bacteria .

Anticancer Potential

- This compound has demonstrated selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves binding interactions with critical biomolecules, leading to apoptosis in cancer cells .

Medicinal Chemistry

Pharmacological Applications

- Investigations have focused on the role of this compound as a pharmacophore in drug discovery. Its derivatives are being explored for their potential as antiviral and antimicrobial agents, contributing to the development of new therapeutic strategies .

Case Study: Antibacterial Activity

- A study evaluated the minimum inhibitory concentration (MIC) of various derivatives of this compound against E. coli and S. aureus. The results indicated that certain derivatives exhibited lower MIC values (as low as 8 mg/L), highlighting their efficacy against resistant strains .

Industrial Applications

Use in Dyes and Pigments

- Beyond its pharmaceutical applications, this compound is also employed in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions.

Wirkmechanismus

The mechanism of action of 6-Bromo-1-methylindoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity to these targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound it interacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-Bromo-1-methylindoline with structurally related indoline and indole derivatives, focusing on substituent effects, reactivity, and biological activity.

Substituent Position and Electronic Effects

- 5-Bromoindoline Derivatives (e.g., (5-Bromoindolin-1-yl)(cyclopropyl)methanone, Compound 6): Bromination at the 5th position (vs. 6th in the target compound) alters electronic distribution.

- 6-Bromo-1-(vinylsulfonyl)indoline :

The vinylsulfonyl group at N1 introduces a strong electron-withdrawing effect, increasing reactivity in cross-coupling reactions compared to the methyl group in this compound .

Functional Group Modifications

Biologische Aktivität

6-Bromo-1-methylindoline is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 215.07 g/mol. It is characterized by the presence of a bromine atom at the 6-position of the indoline ring, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of this compound showed effective inhibition of bacterial growth, with Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 8 |

| Candida albicans | 16 |

The compound inhibited biofilm formation in these microorganisms, achieving up to 82.2% inhibition in some cases . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms and specific side chains significantly enhances the antimicrobial and antibiofilm activities of indole derivatives. The bromine atom in this compound plays a crucial role in its effectiveness against microbial strains .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antibiofilm Activity : A comprehensive study evaluated the antibiofilm properties of various indole derivatives, including this compound. Results showed substantial biofilm disruption in E. coli, S. aureus, and K. pneumoniae, indicating its potential for treating biofilm-associated infections .

- Pharmacological Applications : The compound has been investigated for potential applications in cancer treatment due to its ability to inhibit histone deacetylase (HDAC) activity, which is linked to cancer cell proliferation. The pharmacophore modeling indicated that modifications to the indole structure could enhance its efficacy as an HDAC inhibitor .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in bacterial resistance mechanisms and cancer pathways, providing insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.